T-5224

Description

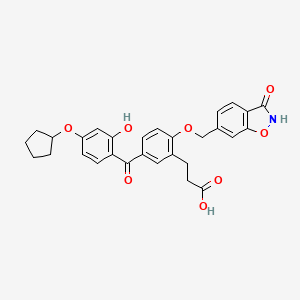

Structure

3D Structure

Propriétés

IUPAC Name |

3-[5-(4-cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO8/c31-24-15-21(37-20-3-1-2-4-20)8-10-22(24)28(34)19-6-11-25(18(14-19)7-12-27(32)33)36-16-17-5-9-23-26(13-17)38-30-29(23)35/h5-6,8-11,13-15,20,31H,1-4,7,12,16H2,(H,30,35)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALCQQSLNPLQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=C(C=C2)C(=O)C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)C(=O)NO5)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026089 | |

| Record name | 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530141-72-1 | |

| Record name | R-7277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530141721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-7277 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4EGU4HKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

T-5224: A Deep Dive into its Mechanism of Action as a Selective c-Fos/AP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-5224 is a novel, orally active small molecule that selectively inhibits the transcription factor Activator Protein-1 (AP-1), specifically targeting the c-Fos/c-Jun heterodimer. By disrupting the binding of AP-1 to its DNA consensus sequence, this compound effectively downregulates the expression of a cascade of pro-inflammatory and matrix-degrading enzymes implicated in various pathological conditions. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its targeted signaling pathway, quantitative inhibitory data, and the key experimental protocols used to elucidate its action.

Core Mechanism of Action: Selective Inhibition of AP-1

This compound exerts its therapeutic effects through the direct and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a dimeric complex, most commonly a heterodimer of proteins from the Fos and Jun families (e.g., c-Fos and c-Jun), that plays a pivotal role in regulating the gene expression of numerous proteins involved in inflammation, immune response, cell proliferation, and tissue remodeling.

The primary mechanism of this compound is the allosteric inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer.[1] It was designed de novo using three-dimensional (3D) pharmacophore modeling based on the crystal structure of the AP-1-DNA complex.[2] This targeted design allows this compound to specifically interfere with the interaction between AP-1 and its consensus DNA binding site (5'-TGA(G/C)TCA-3') within the promoter regions of target genes.[3] This selective inhibition prevents the recruitment of the transcriptional machinery and subsequent gene expression. A key advantage of this compound is its high selectivity for c-Fos/AP-1, with minimal to no inhibitory effects on other critical transcription factors such as NF-κB, C/EBPα, and ATF-2.

Signaling Pathway Modulation

The inhibition of AP-1 by this compound leads to the downstream suppression of a host of pathological mediators. In inflammatory conditions such as rheumatoid arthritis and osteoarthritis, pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) trigger signaling cascades that converge on the activation of AP-1. Once activated, AP-1 drives the transcription of genes encoding for:

-

Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components, leading to cartilage and bone destruction. This compound has been shown to inhibit the expression of MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13.[4][5]

-

Pro-inflammatory Cytokines: Including IL-1β, IL-6, and TNF-α, which create a positive feedback loop that perpetuates the inflammatory state.[4]

By disrupting this cycle at a critical upstream checkpoint, this compound offers a potent anti-inflammatory and tissue-protective effect.

References

- 1. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemically targeting the redox switch in AP1 transcription factor ΔFOSB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

T-5224 downstream signaling targets

An In-Depth Technical Guide to the Downstream Signaling Targets of T-5224

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, orally active small molecule developed as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] AP-1 plays a crucial role in regulating the gene expression of a wide array of proteins involved in inflammation, immune responses, cell proliferation, and tissue destruction.[1][3] By specifically targeting the c-Fos/c-Jun heterodimer component of AP-1, this compound prevents its binding to DNA, thereby modulating the transcription of various downstream target genes.[4][5] This targeted mechanism of action gives this compound significant therapeutic potential in a range of diseases, including rheumatoid arthritis, sepsis-induced acute kidney injury (AKI), and cancer.[1][3][6]

This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action

This compound was specifically designed through three-dimensional pharmacophore modeling to inhibit the DNA binding activity of the c-Fos/c-Jun heterodimer.[2] It selectively targets the c-Fos subunit of AP-1, preventing the entire complex from binding to AP-1 motifs in the promoter regions of its target genes.[2][7] A critical feature of this compound is its high selectivity; it does not affect the DNA-binding activities of other key transcription factors such as NF-κB, C/EBPα, or ATF-2, ensuring a focused therapeutic effect and potentially reducing off-target side effects.[7]

Downstream Signaling Targets of this compound

The inhibition of AP-1 by this compound leads to the downregulation of a host of genes critical to disease pathogenesis. These targets can be broadly categorized into inflammatory mediators and proteins involved in tissue remodeling and cancer progression.

Pro-inflammatory Cytokines and Mediators

A primary consequence of this compound administration is the significant reduction of key pro-inflammatory cytokines. In models of sepsis and endotoxemia, this compound effectively suppresses both early and late-stage inflammatory responses.

-

Tumor Necrosis Factor-alpha (TNF-α): As a major early-response cytokine in sepsis, TNF-α levels are markedly decreased by this compound treatment.[8][9]

-

Interleukins (IL-1β, IL-6): The expression of these crucial downstream cytokines, which contribute to systemic inflammation and organ damage, is also robustly inhibited.[2][9]

-

High Mobility Group Box-1 (HMGB-1): this compound has been shown to inhibit this late-stage mediator of lethal systemic inflammation, contributing to improved survival in animal models of sepsis.[8][10]

-

Anti-inflammatory Cytokines: Notably, this compound does not suppress the anti-inflammatory cytokine IL-10, suggesting a rebalancing of the inflammatory response rather than broad immunosuppression.[8][9]

Matrix-Degrading Enzymes

In conditions like rheumatoid arthritis and cancer, tissue destruction and invasion are mediated by matrix metalloproteinases (MMPs) and other proteases, many of which are transcriptionally regulated by AP-1.

-

MMPs: this compound specifically inhibits the IL-1β-induced upregulation of Mmp-3, Mmp-13, Mmp-2, and Mmp-9.[4][11] This action is central to its protective effects against joint destruction in arthritis models and its ability to prevent tumor cell invasion.[4][11]

-

ADAMTS-5: The transcription of this aggrecanase, a key enzyme in cartilage degradation, is also downregulated by this compound.[4][5]

Cancer Progression and Metastasis

AP-1 is a key regulator of genes associated with tumor invasion, migration, and apoptosis.

-

Invasion and Migration: By inhibiting MMP-2 and MMP-9, this compound reduces the invasive and migratory capacity of cancer cells, as demonstrated in head and neck squamous cell carcinoma (HNSCC) models.[6][11]

-

Apoptosis Induction: In cancer cells with TERT promoter mutations, this compound induces apoptosis by transcriptionally activating Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor 2 (TRAIL-R2) and inactivating the anti-apoptotic protein survivin.[12]

-

IRF4/MYC Axis: In multiple myeloma, this compound has been shown to inhibit the IRF4/MYC axis, leading to cell cycle arrest and apoptosis, and demonstrating synergistic effects with proteasome inhibitors like bortezomib.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various preclinical models.

Table 1: In Vivo Efficacy of this compound in LPS-Induced Sepsis/AKI Models

| Parameter | Model | Treatment Group (this compound) | Control Group (LPS only) | Outcome | Citation |

|---|---|---|---|---|---|

| Serum TNF-α | Lethal LPS-induced AKI in mice | 1533.0 pg/ml | 2738.0 pg/ml | Significant Reduction | [2] |

| Serum HMGB-1 | Lethal LPS-induced AKI in mice | Lowered levels | Markedly increased levels | Significant Reduction | [2][8] |

| Serum IL-1β & IL-6 | Non-lethal LPS-induced AKI | Inhibited increase | High levels | Significant Reduction | [9] |

| Lethality Rate | LPS-induced liver injury | 27% | 67% | Improved Survival |[10] |

Table 2: In Vitro and In Vivo Effects of this compound on Cancer Metastasis (HNSCC)

| Assay | Concentration / Dose | Result | Citation |

|---|---|---|---|

| Cell Invasion | 40-80 µM | Dose-dependent inhibition | [11] |

| Cell Migration | 40-80 µM | Dose-dependent inhibition | [11] |

| MMP-2 & MMP-9 mRNA | 40-80 µM | Dose-dependent suppression | [11] |

| Lymph Node Metastasis | 150 mg/kg (oral, daily) | 40% metastasis rate vs. 74.1% in control |[6][11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of this compound.

LPS-Induced Acute Kidney Injury (AKI) Model in Mice

-

Objective: To evaluate the in vivo efficacy of this compound in mitigating systemic inflammation and organ damage in a sepsis model.

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Mice are divided into groups: Control (saline), LPS only, LPS + this compound, and this compound only.[8]

-

LPS (e.g., 10 mg/kg) is injected intraperitoneally (i.p.) to induce endotoxemia.[2]

-

Immediately following LPS injection, this compound (e.g., 300 mg/kg) or a vehicle (polyvinylpyrrolidone solution) is administered orally.[2][8]

-

Blood samples are collected at specific time points (e.g., 1.5 hours for TNF-α, 18 hours for HMGB-1) via the femoral artery.[2]

-

Serum cytokine concentrations (TNF-α, HMGB-1, IL-10) are measured using commercial ELISA kits according to the manufacturer's instructions.[2][8]

-

Kidney function is assessed by measuring serum blood urea nitrogen (BUN) and creatinine levels.[8]

-

Kidney tissues are harvested for histological examination to assess pathological changes.[8]

-

For survival studies, mortality is recorded over a period of several days.[2]

-

In Vitro Luciferase Reporter Assay

-

Objective: To confirm the selective inhibition of AP-1 transcriptional activity by this compound.

-

Cell Line: NIH/3T3 cells or other suitable cell lines.

-

Procedure:

-

Cells are transiently transfected with a luciferase reporter plasmid containing multiple AP-1 binding sites (e.g., pAP-1-Luc) and a control plasmid (e.g., phRL-TK).[4]

-

After overnight culture, cells are pre-incubated with varying concentrations of this compound for 1 hour.[4]

-

Cells are then stimulated with an AP-1 activator, such as Phorbol 12-myristate 13-acetate (PMA) or TNF-α, for several hours.[4]

-

Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. A similar protocol is run in parallel using an NF-κB reporter plasmid to confirm selectivity.[4]

-

Gelatin Zymography for MMP Activity

-

Objective: To assess the effect of this compound on the enzymatic activity of MMP-2 and MMP-9.

-

Cell Line: HSC-3-M3 (Head and Neck Squamous Cell Carcinoma).

-

Procedure:

-

Cells are incubated in media containing various concentrations of this compound.[11]

-

The culture supernatant, which contains secreted MMPs, is collected.

-

The supernatant is subjected to electrophoresis on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.[11]

-

After electrophoresis, the gel is washed and incubated in a developing buffer to allow for enzymatic activity.

-

The gel is stained (e.g., with Coomassie Brilliant Blue). Areas of gelatin degradation by MMPs will appear as clear bands against a blue background, indicating protease activity.[11]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of a selective inhibitor of c-Fos/activator protein-1 on endotoxin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a selective inhibitor of c-Fos/activator protein-1, attenuates lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. The selective activator protein-1 inhibitor this compound regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

T-5224: A Technical Guide to a Selective c-Fos/AP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of T-5224, a small molecule inhibitor targeting the Activator Protein-1 (AP-1) transcription factor. It details its molecular characteristics, mechanism of action, pharmacological properties, and the experimental protocols used for its evaluation.

Core Molecular and Chemical Properties

This compound, also known as 3-(5-(4-(cyclopentyloxy)-2-hydroxybenzoyl)-2-((3-hydroxy-1,2-benzoxazol-6-yl)methoxy)phenyl)propanoic acid, is a non-peptidic small molecule developed as a selective inhibitor of the c-Fos/AP-1 complex.[1][2][3] It was designed using three-dimensional pharmacophore modeling based on the crystal structure of the AP-1-DNA complex.[4]

| Property | Value |

| IUPAC Name | 5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(2,3-dihydro-3-oxo-1,2-benzisoxazol-6-yl)methoxy]-benzenepropanoic acid[3][5] |

| Molecular Formula | C₂₉H₂₇NO₈[5][6][7] |

| Molecular Weight | 517.53 g/mol [2][6] |

| CAS Number | 530141-72-1[5][6][7] |

| Canonical SMILES | C1CCC(C1)OC2=CC(=C(C=C2)C(=O)C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)C(=O)NO5)CCC(=O)O)O[6] |

| Solubility | Soluble in DMSO (≥25.88 mg/mL); Insoluble in water and ethanol.[2] |

| Physical Appearance | Not specified in provided results. |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the transcription factor AP-1. AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos), that plays a critical role in regulating the gene expression of various mediators of inflammation and tissue degradation.[1][4]

The molecule's primary mechanism is the direct inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer to its consensus sequence (TPA response element - TRE) in the promoter region of target genes.[3][8] This action is highly selective; this compound does not affect the DNA binding of other transcription factors such as C/EBPα, ATF2, MyoD, Sp1, or NF-κB/p65.[2][3] By blocking AP-1's transcriptional activity, this compound effectively downregulates a cascade of downstream targets involved in pathology, including pro-inflammatory cytokines and matrix-degrading enzymes.[1][3][8]

Caption: AP-1 signaling pathway and this compound's point of inhibition.

Pharmacological and Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models.

In Vitro Activity

This compound has demonstrated potent inhibitory effects on the production of key inflammatory and catabolic mediators in cell-based assays.

| Cell Line / System | Stimulus | Target Inhibited | IC₅₀ Value |

| Human Synovial SW982 Cells | IL-1β | MMP-1, MMP-3, IL-6, TNF-α Production | ~10 µM[3] |

| Human Chondrosarcoma SW1353 Cells | IL-1β | MMP-3, MMP-13 Production | ~10 µM[3] |

| Head and Neck Squamous Cell (HSC-3-M3) | - | MMP-2, MMP-9 mRNA Transcription | 40-80 µM[9] |

In Vivo Efficacy and Pharmacokinetics

Animal studies have validated the anti-inflammatory and disease-modifying effects of this compound.

| Animal Model | Dosing Regimen | Key Findings |

| Mouse Collagen-Induced Arthritis (CIA) | 3-30 mg/kg, oral, daily[3] | Significantly inhibited arthritis development (91% at 30 mg/kg) and protected joints from destruction.[3] |

| Mouse Oral Cancer Metastasis Model | 150 mg/kg, oral, daily[10] | Reduced cervical lymph node metastasis rate from 74.1% to 40.0%.[10] |

| Mouse LPS-Induced Acute Kidney Injury | 300 mg/kg, oral, single dose[11] | Decreased serum TNF-α and HMGB-1, attenuated kidney damage, and improved survival.[11][12] |

Pharmacokinetic Parameters (Mouse Model):

-

Cmax: 240 ng/mL (0.46 µM) after a single 10 mg/kg oral dose.[11]

-

ED₅₀ (in vivo): Approximately 1-10 mg/kg.[3]

Key Experimental Protocols

The following sections describe the methodologies for cornerstone assays used to characterize this compound.

AP-1 Luciferase Reporter Gene Assay

This assay is fundamental for quantifying the specific inhibitory effect of this compound on AP-1 transcriptional activity.

Objective: To measure the dose-dependent inhibition of AP-1-mediated gene expression by this compound in a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 or NIH/3T3 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.[6]

-

Cells are seeded in 24- or 96-well plates.[13]

-

Cells are transiently co-transfected with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites (e.g., pAP-1-Luc).[8][13]

-

A control plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., pRL-TK or pRL-SV40) to normalize for transfection efficiency.[8][13]

-

-

-

Compound Treatment and Stimulation:

-

After overnight incubation (18-24 hours) to allow for plasmid expression, the culture medium is replaced.

-

Cells are pre-incubated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-6 hours.[2][8]

-

AP-1 signaling is then induced by adding a stimulator, such as Phorbol 12-myristate 13-acetate (PMA, ~10 ng/mL) or a cytokine like TNF-α (~10 ng/mL).[7][8]

-

-

Incubation and Lysis:

-

Luminometry:

-

The cell lysate is transferred to an opaque microplate.

-

Luciferase activity is measured using a luminometer. The instrument first injects a substrate for firefly luciferase and measures the light output, then injects a second substrate that simultaneously quenches the firefly reaction and initiates the Renilla luciferase reaction.

-

-

Data Analysis:

-

The ratio of firefly to Renilla luciferase activity is calculated for each well to normalize the data.

-

The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in compound-treated wells to the stimulated vehicle control.

-

IC₅₀ values are calculated using non-linear regression analysis.

-

Caption: Experimental workflow for an AP-1 Dual-Luciferase Reporter Assay.

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol is a standard preclinical model for rheumatoid arthritis used to assess the in vivo efficacy of this compound.

Objective: To evaluate the ability of orally administered this compound to prevent or treat inflammatory arthritis in a mouse model.

Methodology:

-

Animal Model: Male DBA/1J mice are typically used as they are susceptible to CIA.

-

Induction of Arthritis:

-

On Day 0, mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

On Day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Compound Administration:

-

For prophylactic studies, oral administration of this compound (e.g., 3 to 30 mg/kg) or vehicle (e.g., a PVP solution) begins on Day 21, before the clinical onset of arthritis.[3]

-

Dosing is performed daily via oral gavage.

-

-

Clinical Assessment:

-

Starting from Day 21, mice are monitored daily or every other day for signs of arthritis.

-

Paws are scored on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 4=severe swelling and ankylosis). The scores for all paws are summed for a total clinical score per mouse.

-

-

Terminal Analysis (e.g., Day 50):

-

At the end of the study, blood is collected for analysis of serum cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-collagen antibodies via ELISA.

-

Paws are harvested for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Joint tissues can be analyzed for MMP expression via immunohistochemistry or RT-PCR.

-

Conclusion

This compound is a well-characterized, selective, and orally bioavailable inhibitor of the c-Fos/AP-1 transcription factor. Its mechanism of action, which involves blocking the DNA binding of AP-1, leads to the downstream suppression of multiple pro-inflammatory and tissue-degrading genes. The quantitative data from both in vitro and in vivo studies demonstrate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis, and potentially for other conditions where AP-1 activity is a key pathological driver, including certain cancers and acute organ injury. The established experimental protocols provide a robust framework for its continued investigation and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. apexbt.com [apexbt.com]

- 4. A selective inhibition of c-Fos/activator protein-1 as a potential therapeutic target for intervertebral disc degeneration and associated pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bosterbio.com [bosterbio.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2.5. AP-1 Luciferase Reporter Assay [bio-protocol.org]

T-5224: A Technical Guide to its Selectivity for c-Fos over other Fos Family Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-5224 is a small molecule inhibitor of the Activator Protein-1 (AP-1) transcription factor, with a noted selectivity for c-Fos-containing AP-1 complexes. This technical guide provides an in-depth analysis of the selectivity of this compound for c-Fos over other members of the Fos protein family, namely FosB, Fra-1 (FOSL1), and Fra-2 (FOSL2). This document summarizes the available quantitative and qualitative data, details the experimental protocols used to assess its inhibitory activity, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the Fos Protein Family

The Activator Protein-1 (AP-1) transcription factor is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. AP-1 is a dimeric complex, typically formed by proteins from the Jun and Fos families. The Fos family consists of four members: c-Fos, FosB, Fra-1, and Fra-2. These proteins heterodimerize with Jun family proteins (c-Jun, JunB, JunD) to form functional AP-1 complexes that bind to specific DNA sequences in the promoter and enhancer regions of target genes, thereby modulating their transcription.

This compound was developed as a selective inhibitor of AP-1, specifically targeting the DNA binding activity of c-Fos/c-Jun heterodimers.[1][2] Its mechanism of action is crucial for its therapeutic potential in various diseases, including rheumatoid arthritis, osteoarthritis, and some cancers, where AP-1 activity is dysregulated.

Selectivity of this compound for c-Fos

While this compound is broadly described as a selective c-Fos/AP-1 inhibitor, a detailed quantitative comparison of its inhibitory activity across all Fos family members is not extensively documented in publicly available literature. However, existing studies provide significant insights into its selectivity profile.

Qualitative Assessment of Selectivity

Research has indicated that the potency of this compound is significantly lower for AP-1 dimers containing Fra-1 (FOSL1) compared to those containing c-Fos.[3] This suggests a degree of selectivity within the Fos family. The inhibitor was designed based on the three-dimensional structure of the c-Fos/c-Jun-DNA complex, which likely contributes to its preferential activity towards c-Fos-containing dimers.[4][5]

Quantitative Data

| Cell Line/System | Downstream Effect Measured | IC50 / Effective Concentration | Citation |

| Human Synovial SW982 Cells | Inhibition of IL-1β-stimulated MMP-1, MMP-3, IL-6, and TNFα production | ~10 μM | [2] |

| Human Chondrocyte SW1353 Cells | Inhibition of IL-1β-stimulated MMP-3 and MMP-13 production | ~10 μM | [2] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) Cells | Inhibition of invasion and migration | Dose-dependent inhibition observed at 40 and 80 μM | [6][7] |

| Human Nucleus Pulposus Cells | Suppression of IL-1β-induced Mmp-3, Mmp-13, and Adamts-5 transcription | Significant inhibition at concentrations as low as 10 μM | [5] |

Note: The table above reflects the inhibitory concentrations on downstream gene expression and cellular processes regulated by AP-1, which is predominantly driven by c-Fos in these inflammatory models. It does not represent a direct comparison of binding affinity or inhibition of DNA binding for different Fos family members.

Signaling Pathway of c-Fos/AP-1

The activation of the c-Fos/AP-1 signaling pathway is initiated by a variety of extracellular stimuli, including growth factors, cytokines, and stress signals. These stimuli activate intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, which leads to the phosphorylation and activation of transcription factors that drive the expression of the c-fos gene. The newly synthesized c-Fos protein then dimerizes with a Jun family member, and the resulting AP-1 complex translocates to the nucleus to regulate the expression of target genes.

Experimental Protocols

The selectivity and inhibitory activity of this compound are primarily assessed through two key experimental techniques: the Luciferase Reporter Assay and the Electrophoretic Mobility Shift Assay (EMSA).

Experimental Workflow for Determining this compound Selectivity

The general workflow to determine the selectivity of this compound for c-Fos over other Fos family members involves a multi-step process.

Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of AP-1 in response to stimuli and the inhibitory effect of this compound.

Objective: To quantify the inhibition of AP-1-mediated gene transcription by this compound.

Materials:

-

Cell line (e.g., NIH/3T3)

-

AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene)

-

Control reporter plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

-

Stimulation: Add PMA (final concentration ~10 ng/mL) to the wells to stimulate AP-1 activity.

-

Incubation: Incubate the cells for an additional 3-6 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the dual-luciferase reporter assay system.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of AP-1 activity by this compound at each concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect protein-DNA interactions. It is employed to directly assess the ability of this compound to inhibit the binding of AP-1 complexes to their DNA consensus sequence.

Objective: To directly visualize and quantify the inhibition of AP-1-DNA binding by this compound.

Materials:

-

Nuclear extract containing AP-1 proteins or purified recombinant Fos and Jun proteins

-

Double-stranded DNA probe containing the AP-1 consensus sequence (5'-TGACTCA-3'), labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye)

-

This compound

-

Poly(dI-dC) (non-specific competitor DNA)

-

Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, glycerol, DTT)

-

Native polyacrylamide gel

-

Electrophoresis apparatus and power supply

-

Detection system (e.g., phosphorimager for radioactive probes, chemiluminescence or fluorescence imager for non-radioactive probes)

Protocol:

-

Binding Reaction Setup: In a microcentrifuge tube, combine the following in order: binding buffer, poly(dI-dC), nuclear extract or recombinant proteins, and varying concentrations of this compound or vehicle.

-

Incubation: Incubate the reaction mixture at room temperature for 10-15 minutes to allow this compound to interact with the AP-1 proteins.

-

Probe Addition: Add the labeled DNA probe to the reaction mixture.

-

Binding Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow for AP-1-DNA binding.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

-

Detection: For radioactive probes, dry the gel and expose it to a phosphor screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or directly image the gel (for fluorescent probes).

-

Data Analysis: Quantify the intensity of the bands corresponding to the free probe and the protein-DNA complex. Calculate the percentage of inhibition of AP-1-DNA binding for each concentration of this compound.

Conclusion

This compound is a selective inhibitor of c-Fos/AP-1, demonstrating a clear preference for c-Fos-containing AP-1 complexes over those with other Fos family members like Fra-1. While comprehensive quantitative data on its selectivity across all Fos family proteins is limited, the available evidence strongly supports its designation as a c-Fos selective inhibitor. The experimental protocols detailed in this guide, particularly Luciferase Reporter Assays and EMSA, are fundamental for the continued investigation of this compound and the development of next-generation AP-1 inhibitors with tailored selectivity profiles. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and targeting the AP-1 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective inhibition of c-Fos/activator protein-1 as a potential therapeutic target for intervertebral disc degeneration and associated pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Activator Protein-1 (AP-1) in Inflammatory Disease Models: A Technical Guide

Executive Summary: Activator protein-1 (AP--1) is a critical transcription factor that orchestrates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Comprised of proteins from the Jun, Fos, and ATF families, AP-1 is a key regulator of gene expression in response to various stimuli, including inflammatory cytokines, growth factors, and cellular stress. Its significant role in modulating the expression of pro-inflammatory genes makes it a central player in the pathogenesis of numerous inflammatory diseases. This technical guide provides an in-depth overview of the AP-1 signaling pathway, its function in prominent inflammatory disease models such as psoriasis, inflammatory bowel disease (IBD), and sepsis, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the AP-1 pathway in inflammatory conditions.

Introduction to Activator Protein-1 (AP-1)

Activator Protein-1 (AP-1) is a collective term for a group of dimeric transcription factors that belong to the basic leucine zipper (bZIP) superfamily.[1] These proteins are characterized by a bZIP domain that facilitates dimerization via a leucine zipper motif and DNA binding via an adjacent basic region.

1.1 Composition and Structure The AP-1 complex is not a single entity but a variety of homo- and heterodimers formed by members of the Jun, Fos, and Activating Transcription Factor (ATF) families.[1]

-

Jun family: c-Jun, JunB, JunD

-

Fos family: c-Fos, FosB, Fra-1, Fra-2

-

ATF family: ATF2, ATF3, B-ATF, and others

Jun proteins can form homodimers or heterodimerize with Fos proteins. Fos proteins, however, cannot homodimerize and must form heterodimers with Jun proteins to bind DNA effectively. This combinatorial diversity allows AP-1 to regulate a wide and specific set of target genes. The most extensively studied AP-1 complex is the c-Fos/c-Jun heterodimer, which binds with high affinity to the TPA (12-O-tetradecanoylphorbol-13-acetate) response element (TRE), with the consensus sequence 5'-TGA(C/G)TCA-3'.[1]

1.2 Regulation of AP-1 Activity AP-1 activity is tightly regulated at multiple levels:

-

Transcriptional Regulation: The expression of fos and jun genes is often transient and induced by extracellular stimuli. For example, c-fos transcription is rapidly induced by mitogens through the activation of transcription factors that bind to the serum response element (SRE) in its promoter.[1]

-

Post-Translational Modifications: The activity of existing AP-1 proteins is modulated by phosphorylation. A key event is the phosphorylation of c-Jun on serines 63 and 73 within its N-terminal transactivation domain by c-Jun N-terminal kinases (JNKs), which enhances its transcriptional activity.[2]

The AP-1 Signaling Pathway in Inflammation

AP-1 is a central node in the signaling networks that drive inflammation. It is activated by a multitude of pro-inflammatory stimuli and, in turn, promotes the expression of genes essential for the inflammatory response.

2.1 Upstream Activators A variety of signals converge on the AP-1 pathway, including:

-

Pro-inflammatory Cytokines: Members of the Tumor Necrosis Factor (TNF) family are potent activators of AP-1.[1]

-

Pathogen-Associated Molecular Patterns (PAMPs): Bacterial and viral infections trigger AP-1 activation.

-

Cellular Stress: Environmental stressors like ultraviolet (UV) radiation and oxidative stress are strong inducers.[2]

-

Growth Factors: Many growth factors stimulate the pathway, linking it to cellular proliferation.

2.2 The Role of MAP Kinase Cascades The primary conduits for signals activating AP-1 are the Mitogen-Activated Protein Kinase (MAPK) pathways. Three major MAPK subfamilies are critical:

-

c-Jun N-terminal Kinases (JNKs): Also known as Stress-Activated Protein Kinases (SAPKs), these are preferentially activated by inflammatory cytokines and environmental stress, directly phosphorylating and activating c-Jun.[1][2]

-

p38 MAPKs: Similar to JNKs, these are activated by stress and cytokines and contribute to the transcriptional activation of AP-1 components.[1]

-

Extracellular signal-Regulated Kinases (ERKs): Typically activated by mitogenic stimuli, the ERK pathway can also regulate AP-1 by phosphorylating and activating transcription factors like Elk-1, which in turn induces c-fos expression.[1]

2.3 Downstream Gene Targets Once activated, AP-1 binds to TRE sequences in the promoter or enhancer regions of numerous target genes, driving the inflammatory process. Key targets include:

-

Cytokines and Chemokines: TNF-α, Interleukin-2 (IL-2), IL-6, and CCL2.

-

Matrix Metalloproteinases (MMPs): Enzymes like collagenase that are involved in tissue remodeling during inflammation.[1]

-

Cell Adhesion Molecules: Such as E-selectin, which facilitates immune cell recruitment.[1]

AP-1 in Key Inflammatory Disease Models

Genetically engineered mouse models (GEMMs) and disease induction models have been instrumental in elucidating the specific functions of AP-1 components in inflammatory pathologies.

3.1 Psoriasis Psoriasis is a chronic autoimmune skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration.

-

Key Findings: Epidermal-specific deletion of both JunB and c-Jun in adult mice leads to a severe psoriasis-like inflammatory skin disease.[3][4] This phenotype is driven by the increased expression of cytokines, including TNF-α.[5]

-

Mechanism: In dendritic cells (DCs), the JNK/c-Jun signaling axis is critical for the production of IL-23 and the chemokine CCL2 following TLR7 activation.[6][7] IL-23 is a key cytokine in psoriasis pathogenesis, and CCL2 helps recruit plasmacytoid DCs to the inflamed skin.[6] Pharmacological inhibition of JNK alleviates skin inflammation in the imiquimod (IMQ)-induced mouse model of psoriasis.[6][8]

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Transcription Factor AP1 Potentiates Chromatin Accessibility and Glucocorticoid Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncology.wisc.edu [oncology.wisc.edu]

- 4. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 5. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]

- 6. Amelioration of Severe TNBS Induced Colitis by Novel AP-1 and NF-κB Inhibitors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psoriatic skin inflammation is promoted by c‐Jun/AP‐1‐dependent CCL2 and IL‐23 expression in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dermatologytimes.com [dermatologytimes.com]

In Vitro Binding Affinity of T-5224 to AP-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity and mechanism of action of T-5224, a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. The information is compiled from publicly available scientific literature and is intended for a technical audience in the fields of pharmacology, molecular biology, and drug development.

Introduction to this compound and AP-1

Activator Protein-1 (AP-1) is a critical transcription factor that regulates a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[1] It is a dimeric complex typically formed by proteins from the Jun and Fos families, with the c-Fos/c-Jun heterodimer being a primary target in various pathological conditions.[1] AP-1 activation is a downstream event in several signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathways, and it controls the expression of numerous genes, including those for inflammatory cytokines and matrix metalloproteinases (MMPs).[2]

This compound is a novel small-molecule inhibitor designed to selectively target the c-Fos/AP-1 complex.[3] It was developed through three-dimensional pharmacophore modeling based on the crystal structure of the AP-1-DNA complex.[3][4] this compound specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, thereby preventing the transcription of AP-1 target genes.[5][6] This mechanism of action gives this compound potential therapeutic applications in a range of disorders, including rheumatoid arthritis, cancer, and other inflammatory conditions.[2][7]

Quantitative Data on Binding and Activity

A precursor peptide to this compound, a cyclic decapeptide, was shown to have an IC50 of 8 µM in an enzyme-linked DNA-protein interaction assay, indicating direct inhibition of the AP-1/DNA interaction.[8] For this compound itself, the majority of published IC50 values are derived from cell-based assays measuring the inhibition of downstream AP-1-mediated effects.

| Assay Type | Cell Line/System | Measured Endpoint | This compound IC50 | Reference(s) |

| Enzyme-linked DNA-protein interaction | In vitro (precursor peptide) | Inhibition of AP-1/DNA binding | ~8 µM | [8] |

| Cytokine Production | Human synovial SW982 cells | Inhibition of IL-1β-stimulated MMP-1, MMP-3, IL-6, and TNF-α production | ~10 µM | [5] |

| MMP Production | Human chondrocyte SW1353 cells | Inhibition of IL-1β-stimulated MMP-3 and MMP-13 production | ~10 µM | [7] |

| AP-1 Promoter Activity | TNF-α-stimulated NIH/3T3 cells | Inhibition of c-Fos/AP-1 promoter-luciferase assay | Not specified | [9] |

Mechanism of Action: Inhibition of AP-1 DNA Binding

This compound exerts its inhibitory effect by directly interfering with the binding of the AP-1 transcription factor to its consensus DNA sequence, the TPA-response element (TRE), located in the promoter region of target genes.[10] This selective inhibition prevents the recruitment of the transcriptional machinery and subsequent gene expression. This compound has been shown to be specific for c-Fos/AP-1, without affecting the DNA binding of other transcription factors such as NF-κB/p65, C/EBPα, and ATF-2.[1]

Signaling Pathway of AP-1 Inhibition by this compound

Caption: this compound inhibits AP-1 by blocking its binding to DNA.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the in vitro activity of AP-1 inhibitors like this compound. These are based on standard molecular biology techniques and may require optimization for specific experimental conditions.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to study protein-DNA interactions. It can be used to assess the ability of this compound to inhibit the binding of the AP-1 complex to its DNA consensus sequence.

References

- 1. The Role of Activator Protein-1 (AP-1) Family Members in CD30-Positive Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective inhibition of c-Fos/activator protein-1 as a potential therapeutic target for intervertebral disc degeneration and associated pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 所有产品 | Selleck.cn [selleck.cn]

- 7. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]

T-5224: A Comprehensive Technical Guide on its Dichotomous Role in Cellular Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-5224 is a novel small molecule that selectively inhibits the c-Fos/activator protein-1 (AP-1) transcription factor, a critical regulator of a wide array of cellular processes. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on cellular proliferation versus apoptosis, highlighting its context-dependent mechanism of action. Drawing from a comprehensive review of preclinical studies, this document details the signaling pathways modulated by this compound, presents quantitative data on its cellular effects, and provides detailed experimental protocols for key assays. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.

Core Mechanism of Action: Selective Inhibition of AP-1

This compound exerts its biological effects through the specific inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 transcription factor. AP-1 is a downstream effector of numerous signaling pathways and plays a pivotal role in regulating the expression of genes involved in inflammation, cell proliferation, differentiation, and apoptosis. The selective action of this compound on AP-1 allows for the targeted modulation of these cellular processes, making it a molecule of significant therapeutic interest.

This compound and Cellular Proliferation

The effect of this compound on cellular proliferation is highly dependent on the cell type and the underlying pathology. In certain cancer cell lines, this compound has demonstrated potent anti-proliferative effects, while in others, its impact on proliferation is minimal.

Anti-Proliferative Effects

In malignancies such as multiple myeloma (MM) and functional pituitary adenoma (FPA), this compound has been shown to inhibit cell proliferation.[1][2] In FPA cells, this compound treatment leads to a dose-dependent decrease in cell viability.[2]

Negligible Effects on Proliferation

Conversely, in head and neck squamous cell carcinoma (HNSCC) and normal human epidermal keratinocytes, this compound has been observed to have no significant impact on cell proliferation or viability at concentrations that are effective for inhibiting other cellular processes like migration and invasion.[3]

Quantitative Data on Cellular Proliferation

| Cell Line | Assay Type | This compound Concentration | Observed Effect on Proliferation | Reference |

| GT1-1 (FPA) | MTT Assay | Increasing concentrations | Dose-dependent decrease in cell viability | [2] |

| GH3 (FPA) | MTT Assay | Increasing concentrations | Dose-dependent decrease in cell viability | [2] |

| HSC-3-M3 (HNSCC) | WST-8 Assay | 0-80 μM | No significant effect | [3] |

| OSC-19 (HNSCC) | WST-8 Assay | 0-80 μM | No significant effect | [3] |

This compound and Apoptosis

The role of this compound in apoptosis is also context-dependent, with the molecule inducing apoptosis in some cancer cells while protecting other cell types from programmed cell death.

Pro-Apoptotic Effects in Cancer Cells

This compound has been demonstrated to induce apoptosis in multiple myeloma and functional pituitary adenoma cells.[1][2] In MM, this is achieved through the inhibition of the IRF4/MYC oncogenic axis and an increase in the activity of cleaved caspases-3 and -7.[1] Furthermore, in MM cells, this compound can also induce ferroptosis, an iron-dependent form of programmed cell death, through modulation of the PI3K/AKT pathway.[4]

Quantitative Data on Apoptosis Induction

| Cell Line | Assay Type | This compound Concentration | Observed Effect on Apoptosis | Reference |

| Multiple Myeloma | Caspase-3/7 Activity | Not specified | Increased levels of cleaved caspase-3/7 | [1] |

| GT1-1 (FPA) | Flow Cytometry (Annexin V/PI) | Increasing concentrations | Dose-dependent increase in apoptosis | [2] |

| GH3 (FPA) | Flow Cytometry (Annexin V/PI) | Increasing concentrations | Dose-dependent increase in apoptosis | [2] |

Key Signaling Pathways Modulated by this compound

The differential effects of this compound on proliferation and apoptosis are a direct consequence of its ability to modulate specific downstream signaling pathways in a cell-type-specific manner.

The AP-1 Signaling Pathway

As a selective inhibitor of c-Fos/AP-1, this compound's primary mechanism involves blocking the transcriptional activity of AP-1. This directly impacts the expression of AP-1 target genes, which include key regulators of the cell cycle and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. T5224, RSPO2 and AZD5363 are novel drugs against functional pituitary adenoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AP-1 inhibitor induces ferroptosis via the PI3K/AKT pathway in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

T-5224: Application Notes and Protocols for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-5224 is a potent and selective small-molecule inhibitor of the transcription factor Activator Protein-1 (AP-1).[1][2] It functions by specifically targeting the DNA binding activity of the c-Fos/c-Jun heterodimer, thereby preventing the transcriptional activation of numerous downstream target genes involved in inflammation, matrix degradation, and cancer cell invasion.[1][3] This inhibitory action does not affect other key transcription factors like NF-κB, making this compound a precise tool for elucidating AP-1-mediated signaling pathways.[3]

These characteristics make this compound a valuable pharmacological agent for in vitro studies related to rheumatoid arthritis, oncology, and inflammatory diseases.[2][4] It has been shown to effectively reduce the production of inflammatory cytokines and matrix metalloproteinases (MMPs) in various cell cultures, including chondrocytes and synovial cells.[1] Furthermore, this compound can inhibit the invasion and migration of cancer cells without affecting cell proliferation.[4]

Mechanism of Action

This compound exerts its effects by directly interfering with the AP-1 signaling cascade. In response to extracellular stimuli such as interleukins (e.g., IL-1β), growth factors, or phorbol esters (PMA), upstream signaling pathways (e.g., MAPK) are activated.[1] This leads to the expression and subsequent dimerization of c-Fos and c-Jun proteins to form the active AP-1 transcription factor. AP-1 then translocates to the nucleus and binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This compound selectively blocks this critical DNA binding step.[1][3] Consequently, the expression of AP-1-regulated genes, including those for MMPs (MMP-2, MMP-3, MMP-9, MMP-13) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), is suppressed.[1][3][4]

Data Presentation

Table 1: In Vitro Efficacy and Cellular Effects of this compound

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Citation(s) |

| SW982 (Human Synovial Sarcoma) | Cytokine/MMP Production | ~10 µM (IC50) | Inhibition of IL-1β-stimulated MMP-1, MMP-3, IL-6, and TNF-α production. | [5] |

| HSC-3-M3 (Human Oral Squamous Carcinoma) | Invasion Assay | 0 - 80 µM | Dose-dependent inhibition of cell invasion. | [4][5] |

| HSC-3-M3, OSC-19 (HNSCC) | Proliferation (WST-8) | Up to 80 µM | No significant effect on cell proliferation over 72 hours. | [4] |

| HSC-3-M3 | Gelatin Zymography | 40, 80 µM | Attenuated gelatinase activity of MMP-2 and MMP-9. | [4] |

| HSC-3-M3 | RT-qPCR | 40, 80 µM | Suppressed mRNA transcription levels of MMP-2 and MMP-9. | [4] |

| NIH/3T3 (Mouse Fibroblast) | AP-1 Reporter Assay | 5.2 - 80 µM | Inhibition of PMA or TNF-α-induced AP-1 luciferase activity. | [1] |

| RBL-2H3 (Rat Basophilic Leukemia) | Viability (CCK-8) | Up to 50 µM | No significant effect on cell viability over 24 hours. | [6] |

| Multiple Myeloma Cell Lines | Apoptosis/Proliferation | Not Specified | Induced apoptosis, inhibited proliferation, and caused cell cycle arrest. | [7] |

Table 2: Recommended this compound Experimental Parameters

| Cell Type | Application | Recommended Concentration | Incubation Time | Stimulant (if applicable) | Citation(s) |

| Fibroblasts (e.g., NIH/3T3) | AP-1 Reporter Assay | 10 - 80 µM | 1 hr pre-incubation | 10 ng/ml PMA or TNF-α | [1] |

| Chondrocytes / Synovial Cells | Anti-inflammatory Assay | 10 - 50 µM | 1 - 24 hrs | IL-1β | [1] |

| Cancer Cells (e.g., HNSCC) | Invasion Assay | 20 - 80 µM | 48 hrs | 10% FBS | [4][5] |

| Cancer Cells (e.g., HNSCC) | Migration/Wound Healing | 20 - 80 µM | 24 - 48 hrs | N/A | [4] |

| Mast Cells (e.g., RBL-2H3) | Degranulation Assay | 10 - 50 µM | 1 hr pre-incubation | DNP-HSA (for IgE-sensitized cells) | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a powder. To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the compound in dimethyl sulfoxide (DMSO).[4][5] Use an ultrasonic bath if necessary to ensure it is fully dissolved.[5]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration using the appropriate cell culture medium.[4] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: AP-1 Luciferase Reporter Assay

This protocol is designed to quantify the specific inhibitory effect of this compound on AP-1 transcriptional activity.

Methodology:

-

Cell Seeding: Seed cells (e.g., NIH/3T3) into 24- or 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with an AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization, using a suitable transfection reagent.

-

Incubation: Culture the cells for 18-24 hours post-transfection to allow for expression of the reporter genes.

-

Pre-treatment: Replace the medium with low-serum medium containing various concentrations of this compound or a DMSO vehicle control. Incubate for 1 hour.[1]

-

Stimulation: Add an AP-1 inducer, such as Phorbol 12-myristate 13-acetate (PMA, 10 ng/ml) or Tumor Necrosis Factor-alpha (TNF-α, 10 ng/ml), to the wells. Incubate for an additional 3-6 hours.[1]

-

Lysis and Measurement: Wash the cells with PBS, lyse them according to the manufacturer's protocol for your luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System), and measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the AP-1 (firefly) luciferase activity to the control (Renilla) luciferase activity. Compare the normalized activity in this compound-treated wells to the stimulated vehicle control to determine the percent inhibition.

Protocol 3: Cell Invasion Assay (Boyden Chamber)

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Methodology:

-

Cell Preparation: Culture cells (e.g., HSC-3-M3) to sub-confluency. Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours before the assay.[4][5]

-

Chamber Preparation: Use transwell inserts (e.g., 8 µm pore size). Coat the top surface of the membrane with a thin layer of a basement membrane matrix solution (e.g., Matrigel® or Cultrex® BME) and allow it to solidify.[4][5]

-

Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the Boyden apparatus.[5]

-

Cell Seeding: Harvest the starved cells and resuspend them in a low-serum medium containing the desired concentrations of this compound or DMSO vehicle. Add the cell suspension (e.g., 5.0 x 10⁴ cells/well) to the upper chamber.[5]

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator, allowing cells to invade through the matrix and migrate through the pores.[5]

-

Quantification:

-

Carefully remove the non-invaded cells from the top surface of the membrane with a cotton swab.

-

Fix the invaded cells on the bottom surface of the membrane with methanol or paraformaldehyde.

-

Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).

-

Image multiple fields of view under a microscope and count the number of stained cells. Alternatively, the invaded cells can be quantified using a fluorescent plate reader after staining with a fluorescent dye.[5]

-

-

Analysis: Compare the number of invaded cells in this compound-treated wells to the vehicle control.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The selective activator protein-1 inhibitor this compound regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: T-5224 in Lipopolysaccharide (LPS)-Induced Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-5224 is a novel small molecule that acts as a selective inhibitor of the transcription factor activator protein-1 (AP-1), specifically by targeting c-Fos/AP-1 binding to DNA.[1][2][3] AP-1 plays a critical role in mediating inflammatory responses by regulating the expression of various pro-inflammatory cytokines and chemokines.[1][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal models of sepsis and related inflammatory conditions.[5] These models are crucial for studying the pathogenesis of inflammatory diseases and for the preclinical evaluation of novel anti-inflammatory therapeutics.[5]

These application notes provide a comprehensive overview of the use of this compound in LPS-induced inflammation models, summarizing key findings and providing detailed experimental protocols.

Mechanism of Action of this compound in LPS-Induced Inflammation

LPS initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages.[1][6][7] This interaction triggers downstream signaling pathways, including the activation of AP-1.[1][8][9] Activated AP-1 then translocates to the nucleus and binds to the promoter regions of target genes, leading to the transcription and subsequent release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][8] this compound exerts its anti-inflammatory effects by selectively inhibiting the binding of c-Fos/AP-1 to DNA, thereby downregulating the expression of these key inflammatory cytokines.[1][2]

Caption: Signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.

Efficacy of this compound in Preclinical LPS Models

Studies in murine models of LPS-induced inflammation have demonstrated the significant therapeutic potential of this compound. Oral administration of this compound has been shown to improve survival rates and attenuate organ damage, such as acute kidney injury (AKI) and liver injury.[1][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound in LPS-induced inflammation models in mice.

Table 1: Effect of this compound on Survival and Inflammatory Cytokines in LPS-Induced Lethal AKI Model [1]

| Group | Survival Rate | Serum TNF-α (pg/mL) at 1.5h | Serum HMGB-1 (ng/mL) at 24h | Serum IL-10 (pg/mL) at 24h |

| Control | 100% | - | - | - |

| LPS (10 mg/kg) | 30% | 2953.0 | >50 | <15.6 |

| LPS + this compound (300 mg/kg) | 70% | 1702.0 | 25.1 | 45.7 |

Table 2: Effect of this compound on Kidney Function Markers in LPS-Induced Lethal AKI Model [1][11]

| Group | Serum BUN (mg/dL) at 24h | Serum Creatinine (mg/dL) at 24h |

| Control | 25.4 | 0.1 |

| LPS (10 mg/kg) | 185.6 | 1.8 |

| LPS + this compound (300 mg/kg) | 98.3 | 0.8 |

Table 3: Effect of this compound on Pro-inflammatory Cytokines in Non-Lethal LPS-Induced AKI Model [8]

| Group | Serum TNF-α (pg/mL) at 2h | Serum IL-1β (pg/mL) at 6h | Serum IL-6 (pg/mL) at 6h |

| Control | <31.2 | <15.6 | <15.6 |

| LPS (6 mg/kg) | 1583.8 | 189.3 | 1487.2 |

| LPS + this compound (300 mg/kg) | 689.5 | 89.6 | 789.4 |

Table 4: Effect of this compound on Liver Injury Markers in LPS-Induced Liver Injury Model [10]

| Group | Serum ALT (IU/L) | Serum AST (IU/L) |

| Control | 25.8 | 55.4 |

| LPS (10 mg/kg) | 189.7 | 345.6 |

| LPS + this compound (300 mg/kg) | 89.4 | 156.7 |

Experimental Protocols

The following are detailed protocols for inducing inflammation with LPS and administering this compound in a murine model, based on published studies.

LPS-Induced Inflammation Model (Lethal and Non-Lethal)

Materials:

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

Sterile, pyrogen-free 0.9% saline

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose or polyvinylpyrrolidone solution)[1][8]

Protocol:

-

Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

-

LPS Preparation: Dissolve LPS in sterile saline to the desired concentration.

-

This compound Preparation: Suspend this compound in the chosen vehicle to the desired concentration (e.g., 30, 100, or 300 mg/kg).[8]

-

Animal Grouping: Divide mice into experimental groups (e.g., Control, LPS only, LPS + this compound, this compound only).

-

Administration:

-

Monitoring and Sample Collection:

-

Monitor survival rates at regular intervals for lethal models.

-

Collect blood samples via cardiac puncture or retro-orbital bleeding at specified time points (e.g., 1.5, 2, 6, 24 hours post-LPS) for cytokine and biomarker analysis.[1][8]

-

Harvest organs (kidneys, liver) for histological examination and molecular analysis.

-

Caption: A typical experimental workflow for evaluating this compound in an LPS-induced inflammation model.

Measurement of Inflammatory Markers

Cytokine Analysis:

-

Serum levels of TNF-α, IL-1β, IL-6, IL-10, and HMGB-1 can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][8]

Kidney and Liver Function Tests:

-

Serum levels of blood urea nitrogen (BUN), creatinine, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) can be measured using standard biochemical analyzers.[1][10][11]

Histological Analysis:

-

Fix harvested kidneys and livers in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

Conclusion

This compound represents a promising therapeutic agent for the treatment of inflammatory conditions characterized by an overactive AP-1 signaling pathway. The data and protocols presented in these application notes provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in LPS-induced and other relevant models of inflammation. The selective inhibition of AP-1 by this compound offers a targeted approach to mitigating the detrimental effects of excessive inflammation.

References

- 1. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Application of lipopolysaccharide in establishing inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of angiogenin expression in macrophages by lipopolysaccharide via the TLR4/NF-κB pathway in colitis: LPS activates angiogenin expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. The effects of a selective inhibitor of c-Fos/activator protein-1 on endotoxin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Role of metabolic reprogramming in pro-inflammatory cytokine secretion from LPS or silica-activated macrophages [frontiersin.org]

- 10. This compound, a selective inhibitor of c-Fos/activator protein-1, attenuates lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

T-5224: Application in Head and Neck Squamous Cell Carcinoma (HNSCC) Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Head and neck squamous cell carcinoma (HNSCC) is a significant global health concern, with lymph node metastasis being a primary factor for poor prognosis.[1][2] The transcription factor Activator protein-1 (AP-1) plays a crucial role in tumor invasion and migration by regulating the expression of various genes, including matrix metalloproteinases (MMPs).[1][3] T-5224 is a novel, selective small-molecule inhibitor of AP-1 that specifically targets the c-Fos/AP-1 DNA binding activity.[4] Preclinical studies have demonstrated its potential as an anti-metastatic agent in HNSCC models by inhibiting cell invasion and migration without significantly affecting cell proliferation.[1][3] These application notes provide a comprehensive overview of the use of this compound in HNSCC research, including its mechanism of action, key experimental data, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound exerts its anti-tumor effects in HNSCC by selectively inhibiting the transcription factor AP-1. AP-1 is a dimeric protein complex, often composed of proteins from the Jun and Fos families, that binds to specific DNA sequences in the promoter regions of target genes.[4] In HNSCC, the overexpression and hyperactivity of AP-1, particularly the c-Jun component, are associated with increased tumor invasiveness and metastasis.[1] AP-1 drives the expression of genes critical for cancer progression, most notably matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[1] These enzymes are responsible for degrading the extracellular matrix, a key step in tumor cell invasion and the formation of metastases.[1] By inhibiting the binding of AP-1 to DNA, this compound effectively downregulates the expression of these MMPs, thereby suppressing the invasive and migratory capabilities of HNSCC cells.[1][3]

Signaling Pathway

Caption: AP-1 signaling pathway in HNSCC metastasis and the inhibitory action of this compound.

Data Presentation

In Vitro Efficacy of this compound in HNSCC Cell Lines

| Cell Line | Assay Type | This compound Concentration (µM) | Result | Reference |

| HSC-3-M3 | Invasion Assay | 0 - 80 | Dose-dependent inhibition of invasion | [5] |

| HSC-3-M3 | Scratch Assay | Not specified | Potent suppression of cell migration | [1][6] |

| OSC-19 | Scratch Assay | Not specified | Potent suppression of cell migration | [1][6] |

| HSC-3-M3 | Proliferation (WST-8) | Not specified | No significant influence on cell proliferation | [3][6] |

| OSC-19 | Proliferation (WST-8) | Not specified | No significant influence on cell proliferation | [6] |

| HSC-3-M3 | Gelatin Zymography | Not specified | Inhibition of MMP activity | [3] |

In Vivo Efficacy of this compound in an Orthotopic HNSCC Mouse Model

| Animal Model | Treatment Group | Dose | Duration | Outcome | Reference |

| BALB/c nude mice with HSC-3-M3 tongue injection | Vehicle (n=27) | - | 4 weeks | 74.1% cervical lymph node metastasis | [1][3] |

| This compound (n=30) | 150 mg/kg, daily oral gavage | 4 weeks | 40.0% cervical lymph node metastasis (P < 0.05) | [1][3] |

Experimental Protocols

In Vitro Cell Invasion Assay

This protocol is adapted from the study by Kamide et al. (2016) using the Cultrex Cell Invasion Assay.[5]

Workflow Diagram:

Caption: Workflow for the in vitro cell invasion assay.

Materials:

-

HNSCC cell line (e.g., HSC-3-M3)

-

DMEM with 10% FBS and 0.5% FBS

-

This compound (dissolved in DMSO)

-

Cultrex Cell Invasion Assay kit (or similar transwell system with an 8 µm pore size)

-

Basement Membrane Extract (BME)

-

Cell dissociation solution

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Cell Preparation: Culture HSC-3-M3 cells in DMEM with 10% FBS. Twenty-four hours prior to the assay, starve the cells by replacing the medium with DMEM containing 0.5% FBS.[5]

-

Chamber Coating: Coat the top surface of the invasion chamber membrane with BME solution according to the manufacturer's instructions and allow it to incubate overnight.[5]

-

Cell Seeding: Harvest the starved cells and resuspend them in DMEM with 0.5% FBS. Add 5.0 x 10⁴ cells per well to the top chamber.[5] Include various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) in the cell suspension.

-

Chemoattraction: Add DMEM with 10% FBS to the bottom chamber to act as a chemoattractant.[5]

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[5]

-

Quantification:

-